4-Isoquinolin-3-YL-butyronitrile chemical structure and physicochemical properties
4-Isoquinolin-3-YL-butyronitrile chemical structure and physicochemical properties
Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds dictates the success of targeted therapeutics. 4-(Isoquinolin-3-yl)butanenitrile (CAS: 396717-24-1) represents a highly versatile, bifunctional building block that merges the privileged pharmacophore of an isoquinoline ring with the synthetic flexibility of an aliphatic nitrile chain[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and synthetic methodologies associated with 4-(Isoquinolin-3-yl)butanenitrile. Designed for application scientists and drug development professionals, this whitepaper outlines self-validating experimental protocols and mechanistic pathways to integrate this compound into complex drug discovery pipelines.
Chemical Identity and Structural Causality
The molecular architecture of 4-(Isoquinolin-3-yl)butanenitrile is defined by two distinct domains: the electron-deficient, aromatic isoquinoline core and the flexible, polar butyronitrile appendage[1].
From a structural causality perspective, the isoquinoline core acts as an excellent π−π stacking participant, frequently utilized to anchor molecules within the hydrophobic pockets of kinase domains or G-protein-coupled receptors (GPCRs). Conversely, the terminal nitrile group serves a dual purpose: it acts as a potent, aprotic hydrogen-bond acceptor to improve target affinity, and it functions as a robust synthetic handle that remains inert under various cross-coupling conditions but can be selectively transformed later in the synthetic sequence[2].
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of 4-(Isoquinolin-3-yl)butanenitrile, highlighting the rationale behind its utility in drug design[1][3].
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 4-(Isoquinolin-3-yl)butanenitrile | Defines the exact connectivity of the aliphatic chain to the C3 position of the isoquinoline ring. |
| CAS Number | 396717-24-1 | Unique registry identifier for procurement and database indexing. |
| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)CCCC#N | Enables computational modeling and in silico docking simulations. |
| Molecular Formula | C₁₃H₁₂N₂ | Determines the exact monoisotopic mass (196.10 Da). |
| Molecular Weight | 196.25 g/mol | Well within Lipinski’s Rule of 5; allows significant room for downstream functionalization without exceeding the 500 Da limit. |
| Rotatable Bonds | 4 | Provides the necessary conformational flexibility for the nitrile group to probe and adapt to dynamic receptor binding sites. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms in both the isoquinoline and nitrile moieties act as key interaction points for target binding. |
| Topological Polar Surface Area | ~36.7 Ų | Highly favorable for membrane permeability, including crossing the blood-brain barrier (BBB) for neurological targets. |
Synthetic Methodologies: The Palladium-Catalyzed Paradigm
The synthesis of 4-(Isoquinolin-3-yl)butanenitrile is most efficiently achieved via transition-metal-catalyzed cross-coupling[2]. Specifically, the Negishi Cross-Coupling of 3-haloisoquinoline with a (3-cyanopropyl)zinc halide offers superior functional group tolerance compared to Grignard or organolithium reagents, which would otherwise competitively attack the electrophilic nitrile carbon.
Mechanistic Pathway Visualization
The catalytic cycle relies on the delicate interplay between the oxidation states of the Palladium catalyst.
Figure 1: Palladium-catalyzed Negishi cross-coupling catalytic cycle.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high-fidelity synthesis of 4-(Isoquinolin-3-yl)butanenitrile[2].
Objective: Synthesize the target compound via Negishi coupling while preserving the integrity of the nitrile functional group.
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Preparation of the Active Catalyst System:
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Action: In an oven-dried Schlenk flask under a strict argon atmosphere, combine 3-bromoisoquinoline (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
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Causality: Argon is mandatory to prevent the oxidation of the highly sensitive, electron-rich Pd(0) species into an inactive Pd(II) complex before the oxidative addition step can occur.
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Solvent Addition:
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Action: Dissolve the solid mixture in anhydrous tetrahydrofuran (THF).
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Causality: THF is selected because its oxygen atom provides necessary dative coordination to the electron-deficient zinc species during transmetalation, stabilizing the organometallic intermediate without competitively inhibiting the palladium active site.
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Transmetalation Initiation:
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Action: Slowly add a solution of (3-cyanopropyl)zinc bromide (1.2 equiv, 0.5 M in THF) dropwise at room temperature.
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Causality: Dropwise addition controls the local concentration of the zinc reagent, mitigating the exothermic nature of the transmetalation step and suppressing unwanted homocoupling side reactions.
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Thermal Activation & Self-Validation:
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Action: Heat the reaction mixture to 65°C and stir for 12 hours.
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Validation: Monitor the reaction progress via LC-MS. The reaction is deemed complete only when the mass peak corresponding to 3-bromoisoquinoline is completely consumed, ensuring maximum conversion and simplifying downstream purification.
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Quenching and Workup:
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Action: Cool the flask to room temperature and quench the reaction with saturated aqueous NH₄Cl.
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Causality: NH₄Cl safely hydrolyzes any unreacted organozinc species. Crucially, it avoids the highly basic conditions (e.g., NaOH) that would inadvertently hydrolyze the target nitrile group into a primary amide or carboxylic acid.
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Extraction and Purification:
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Action: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate).
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Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Pharmacological Utility and Downstream Functionalization
The true value of 4-(Isoquinolin-3-yl)butanenitrile lies in its potential as an advanced synthetic intermediate in medicinal chemistry[2]. The nitrile group is one of the most versatile functional groups in organic synthesis, allowing researchers to diverge a single scaffold into multiple distinct pharmacophores:
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Tetrazole Bioisosteres: Through a [3+2] cycloaddition with sodium azide (NaN₃), the nitrile can be converted into a tetrazole ring. Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa values but significantly improved metabolic stability and lipophilicity.
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Primary Amines: Catalytic hydrogenation (e.g., Raney Nickel or Pd/C with H₂) reduces the nitrile to a primary amine, providing a strong hydrogen-bond donor capable of interacting with aspartate or glutamate residues in target protein binding pockets.
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Amides and Acids: Controlled hydrolysis allows for the generation of primary amides or carboxylic acids, tuning the topological polar surface area (TPSA) to optimize pharmacokinetic properties such as renal clearance or plasma protein binding.
By understanding the causality behind its structural properties and synthetic pathways, researchers can effectively leverage 4-(Isoquinolin-3-yl)butanenitrile to accelerate the discovery of novel therapeutics targeting complex biological systems.
